Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamidoadenosine), also known as Cl-IB-MECA, is a synthetic, highly selective agonist of the A3 adenosine receptor (A3AR). [] A3AR is a G protein-coupled receptor that is highly expressed on the cell surfaces of various solid tumor cell types, including hepatocellular carcinoma (HCC) cells. [] Cl-IB-MECA has been extensively studied for its potential antineoplastic, anti-inflammatory, and cardioprotective properties. Research suggests that Cl-IB-MECA exerts its effects primarily through activation of A3AR. []
Namodenoson belongs to the class of small molecule drugs and is classified as an A3 adenosine receptor agonist. It was developed by Can-Fite BioPharma and synthesized by Albany Molecular Research Inc. The compound is recognized for its high selectivity towards A3AR, which is often overexpressed in pathological conditions such as tumors and inflammatory diseases .
The synthesis of Namodenoson involves several key steps, starting from commercially available guanosine. The process can be summarized as follows:
The final product, Namodenoson, is obtained in good yields after purification through chromatography.
Namodenoson has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The molecular structure allows for extensive interactions with the A3 adenosine receptor, including hydrogen bonding and hydrophobic interactions within the receptor's binding pocket . The unique modifications at specific positions enhance its selectivity and potency toward A3AR compared to other adenosine receptor agonists.
Namodenoson participates in various chemical reactions primarily involving its interaction with biological receptors:
These reactions highlight its potential as a therapeutic agent by promoting apoptotic pathways in cancer cells while modulating inflammatory responses.
The mechanism of action of Namodenoson involves several key steps:
This mechanism underlies its therapeutic effects observed in clinical trials for conditions like hepatocellular carcinoma and non-alcoholic steatohepatitis .
Namodenoson's physical and chemical properties contribute significantly to its pharmacological profile:
These properties are crucial for optimizing its formulation for therapeutic use.
Namodenoson has several potential applications in medical science:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2